5-(Chloromethyl)-2-methyloxazole

Medicinal Chemistry Physicochemical Profiling Oxazole Scaffolds

5-(Chloromethyl)-2-methyloxazole (CAS 1196146-69-6) is a 1,3-oxazole derivative featuring a 2-methyl substituent and a reactive 5-chloromethyl handle. With a molecular formula C5H6ClNO, molecular weight of 131.56 g/mol, and a predicted LogP of 0.44 , this compound serves as a versatile electrophilic building block for the synthesis of more complex oxazole-containing molecules.

Molecular Formula C5H6ClNO
Molecular Weight 131.56 g/mol
CAS No. 1196146-69-6
Cat. No. B3220340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-methyloxazole
CAS1196146-69-6
Molecular FormulaC5H6ClNO
Molecular Weight131.56 g/mol
Structural Identifiers
SMILESCC1=NC=C(O1)CCl
InChIInChI=1S/C5H6ClNO/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3
InChIKeyXTYVDNRUADRKQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2-methyloxazole (CAS 1196146-69-6): Procurement-Grade Heterocyclic Building Block Properties and Baseline Characteristics


5-(Chloromethyl)-2-methyloxazole (CAS 1196146-69-6) is a 1,3-oxazole derivative featuring a 2-methyl substituent and a reactive 5-chloromethyl handle . With a molecular formula C5H6ClNO, molecular weight of 131.56 g/mol, and a predicted LogP of 0.44 , this compound serves as a versatile electrophilic building block for the synthesis of more complex oxazole-containing molecules . Its predicted physicochemical profile includes a boiling point of 182.5±15.0 °C, density of 1.202±0.06 g/cm³, and a pKa of 2.13±0.10 . Commercially, it is typically available in research quantities at purities ranging from 95% to 97% .

Why 5-(Chloromethyl)-2-methyloxazole Cannot Be Casually Substituted with Regioisomeric or Functional Analogs in Oxazole-Based Synthesis


The specific 2,5-disubstitution pattern of 5-(Chloromethyl)-2-methyloxazole (CAS 1196146-69-6) dictates a unique reactivity and physicochemical profile that is not shared by its close analogs. Regioisomers such as 4-(Chloromethyl)-2-methyloxazole (CAS 141399-53-3) exhibit a markedly different LogP (1.72 vs. 0.44), indicating altered lipophilicity and potential membrane permeability in biological contexts . Furthermore, the predicted pKa values differ significantly—2.13±0.10 for the 5-isomer versus 0.87±0.12 for the 4-isomer —which impacts protonation states and hydrogen-bonding capabilities under physiological conditions. The 5-chloromethyl group presents a distinct steric and electronic environment for nucleophilic substitution reactions, enabling the synthesis of 2,5-disubstituted oxazole scaffolds that are inaccessible via the 4-isomer [1]. Even analogs with a 5-bromomethyl group (CAS 82190-68-9) introduce different leaving group kinetics and molecular weight, which can alter both synthetic yields and downstream biological activity .

Quantitative Comparative Evidence for 5-(Chloromethyl)-2-methyloxazole (CAS 1196146-69-6) Versus Closest Analogs


Regioisomeric Differentiation: 5- vs 4-(Chloromethyl)-2-methyloxazole - LogP and Predicted pKa Comparison

The 5-chloromethyl regioisomer (CAS 1196146-69-6) exhibits a substantially lower LogP (0.44) compared to the 4-chloromethyl isomer (CAS 141399-53-3; LogP = 1.72) , indicating a marked difference in lipophilicity. This is accompanied by a significant divergence in predicted pKa (2.13±0.10 for the 5-isomer vs. 0.87±0.12 for the 4-isomer) , which will influence protonation state and hydrogen-bonding potential. These differences are critical for the design of oxazole-containing drug candidates where membrane permeability and target engagement are key considerations.

Medicinal Chemistry Physicochemical Profiling Oxazole Scaffolds

Leaving Group Reactivity: Chloromethyl vs. Bromomethyl at the 5-Position of 2-Methyloxazole

5-(Chloromethyl)-2-methyloxazole (MW 131.56 g/mol) is a less reactive electrophile compared to its bromo analog 5-(bromomethyl)-2-methyloxazole (CAS 82190-68-9, MW 176.01 g/mol) . This difference in leaving group ability (chloride vs. bromide) is a critical parameter for chemoselectivity in SN2 reactions. The lower molecular weight of the chloro compound also translates to a higher molar quantity per gram, which can be a factor in cost-sensitive or large-scale syntheses. For example, in a reaction requiring 10 mmol of the oxazole building block, the chloro derivative requires 1.316 g, whereas the bromo derivative requires 1.760 g—a 33.8% higher mass demand for the bromo compound.

Organic Synthesis Nucleophilic Substitution Heterocyclic Chemistry

Commercial Availability and Purity Benchmarking of 5-(Chloromethyl)-2-methyloxazole

5-(Chloromethyl)-2-methyloxazole (CAS 1196146-69-6) is commercially available from multiple reputable vendors with a minimum purity specification of 95% and up to 97% . In contrast, the 4-chloromethyl regioisomer (CAS 141399-53-3) is also available at 95% purity but may have different lead times and pricing structures. The 5-bromomethyl analog (CAS 82190-68-9) is less commonly stocked . This established supply chain for the 5-chloromethyl derivative reduces procurement risk and ensures batch-to-batch consistency for ongoing research programs.

Chemical Procurement Research Reagents Supply Chain

Physicochemical Property Differences: Density and Boiling Point Across Oxazole Analogs

5-(Chloromethyl)-2-methyloxazole exhibits a predicted density of 1.202±0.06 g/cm³ and a boiling point of 182.5±15.0 °C . The 4-regioisomer shows very similar values (density 1.202 g/cm³, boiling point 183 °C) , indicating that the position of the chloromethyl group does not significantly alter these bulk physical properties. However, a more substantial difference is observed with 2,5-dimethyloxazole (CAS 23012-11-5), which lacks the halogen and has a boiling point of 117.5±0.0 °C . The presence of the chlorine atom increases the boiling point by approximately 65 °C and the molecular weight by 34.44 g/mol, which can impact purification strategies (e.g., distillation) and solvent compatibility in multi-step syntheses.

Physical Chemistry Process Chemistry Oxazole Derivatives

Safety and Handling Profile Comparison: 5-(Chloromethyl)-2-methyloxazole vs. 4-(Chloromethyl)-2-methyloxazole

According to vendor Safety Data Sheets (SDS), 5-(Chloromethyl)-2-methyloxazole is classified with GHS07 (Harmful/Irritant) and carries a 'Warning' signal word . Its hazard profile includes acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). In contrast, the 4-chloromethyl regioisomer is classified with a 'Danger' signal word and carries a GHS hazard statement H227 (Combustible liquid) . The 'Danger' classification for the 4-isomer may trigger additional storage, handling, and shipping restrictions in some institutional or industrial settings, making the 5-isomer a potentially more convenient choice for routine laboratory use.

Laboratory Safety Chemical Handling EHS Compliance

Strategic Application Scenarios for 5-(Chloromethyl)-2-methyloxazole (CAS 1196146-69-6) Driven by Quantitative Differentiation


Medicinal Chemistry Campaigns Requiring Precisely Tuned Lipophilicity (LogP)

In lead optimization programs where balancing aqueous solubility and membrane permeability is critical, 5-(Chloromethyl)-2-methyloxazole provides a strategic advantage. Its lower LogP of 0.44, compared to the 4-isomer's LogP of 1.72 , makes it the preferred starting material for generating more hydrophilic oxazole-containing analogs. This is supported by the cross-study comparable evidence in Section 3, which highlights a Δ LogP of -1.28 for the 5-isomer. Researchers can leverage this property to fine-tune the physicochemical profile of drug candidates without introducing additional polar functional groups that might compromise target affinity.

Controlled SN2 Functionalization in Multi-Step Synthesis

The chloro leaving group of 5-(Chloromethyl)-2-methyloxazole offers a reactivity profile that is intermediate between the more labile bromo analog and the inert methyl analog. This controlled reactivity, inferred from class-level leaving group hierarchies, is essential in complex synthetic sequences where chemoselectivity is paramount. The 25.3% lower molecular weight compared to the bromo analog also provides an atom economy advantage . This makes the chloro compound the optimal choice for constructing 2,5-disubstituted oxazole libraries where precise control over the timing of nucleophilic substitution is required.

Routine Laboratory-Scale Synthesis with Streamlined Safety Compliance

For academic and industrial research laboratories with standard safety infrastructure, 5-(Chloromethyl)-2-methyloxazole presents a more straightforward handling profile compared to its 4-regioisomer. As detailed in Section 3, the 5-isomer is classified with a 'Warning' signal word and lacks the combustible liquid (H227) hazard statement . This can reduce the administrative overhead associated with chemical inventory management, simplify shipping logistics, and minimize the need for specialized storage conditions, thereby accelerating research timelines.

Synthesis of 2,5-Disubstituted Oxazole Scaffolds Not Accessible via 4-Chloromethyl Isomer

The specific placement of the chloromethyl group at the 5-position, coupled with the 2-methyl substituent, enables the construction of a unique 2,5-disubstituted oxazole scaffold. This regioisomeric specificity is underscored by the distinct pKa values (2.13 vs. 0.87) and LogP values (0.44 vs. 1.72) between the 5- and 4-isomers . For researchers aiming to explore structure-activity relationships (SAR) around the 2- and 5-positions of the oxazole ring, 5-(Chloromethyl)-2-methyloxazole is the only commercially viable starting point that provides this exact substitution pattern with a reactive chloromethyl handle.

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